N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has identified a series of compounds, including those related to the specified chemical structure, showing significant antitumor activity. For instance, a study on novel 3-benzyl-4(3H)quinazolinones, which are structurally related to the specified compound, demonstrated broad-spectrum antitumor activity. These compounds were found to be 1.5–3.0 times more potent than the control 5-fluorouracil, with mean GI50 values ranging from 7.24 to 14.12 µM, indicating their potential as effective antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial Evaluation
Another study synthesized and evaluated 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides for antimicrobial and hemolytic activity. The compounds displayed activity against selected microbial species, highlighting the antimicrobial potential of this chemical class (Samreen Gul et al., 2017).
Enzyme Inhibition
A series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide was synthesized and found to be relatively more active against acetylcholinesterase, showcasing the enzyme inhibition capacity of these compounds. This suggests potential applications in treating diseases where enzyme regulation is crucial (A. Rehman et al., 2013).
Future Directions
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-4-7-14(8-5-12)27-11-17(23)20-19-22-21-18(26-19)13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBDEKGLSLZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.